molecular formula C14H8O2S B2380746 2-(3-Thienylmethylene)indane-1,3-dione CAS No. 173414-43-2

2-(3-Thienylmethylene)indane-1,3-dione

Cat. No. B2380746
M. Wt: 240.28
InChI Key: LBTCAOFAELGQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Thienylmethylene)indane-1,3-dione, also known as thienylindandione, is a synthetic organic compound with promising biological properties . It has the empirical formula C14H8O2S and a molecular weight of 240.28 .


Synthesis Analysis

The synthesis of indane-1,3-dione derivatives, such as 2-(3-Thienylmethylene)indane-1,3-dione, often involves Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic conditions .


Molecular Structure Analysis

The molecular structure of 2-(3-Thienylmethylene)indane-1,3-dione can be represented by the SMILES string O=C1c2ccccc2C(=O)\\C1=C/c3ccsc3 .


Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Thienylmethylene)indane-1,3-dione include a molecular weight of 240.28 and a density of 1.4±0.1 g/cm3 . The boiling point is 440.8±45.0 °C at 760 mmHg .

Scientific Research Applications

Versatile Applications

2-(3-Thienylmethylene)indane-1,3-dione, a derivative of indane-1,3-dione, exhibits a range of applications in various fields due to its versatile structure. Pigot et al. (2022) discuss how indane-1,3-dione serves as a crucial building block in biosensing, bioactivity, bioimaging, electronics, and photopolymerization. Its diverse chemical reactions and derivatives underline its wide-ranging utility (Pigot, Brunel, & Dumur, 2022).

Biological and Chemical Properties

Indane-1,3-dione derivatives, such as 2-(3-Thienylmethylene)indane-1,3-dione, have been explored for their biological activities. For instance, Mitka et al. (2009) synthesized various derivatives and investigated their potential as anticoagulant agents, highlighting their biological relevance (Mitka, Kowalski, Pawelec, & Majka, 2009). Similarly, Čižmáriková et al. (2000) studied the synthesis and antialgal properties of substituted derivatives, indicating their utility in environmental and biological applications (Čižmáriková, Kráľová, & Hrnčiar, 2000).

Optical and Electronic Applications

The compound's role in optics and electronics is also notable. Seniutinas et al. (2012) reported on arylmethylene-1,3-indandione-based molecular glasses, showcasing its potential in non-linear optical applications. This research demonstrates the compound's relevance in the field of material science and photonics (Seniutinas, Tomašiūnas, Czaplicki, Sahraoui, Daškevičienė, Getautis, & Balevičius, 2012).

Spectroscopic Studies

Angelova et al. (2007) conducted a theoretical and spectroscopic study of 2-substituted indan-1,3-diones, providing insight into the tautomeric equilibrium and molecular structure of such compounds. This study is significant for understanding the chemical properties and reactions of 2-(3-Thienylmethylene)indane-1,3-dione (Angelova, Enchev, Kostova, Rogojerov, & Ivanova, 2007).

properties

IUPAC Name

2-(thiophen-3-ylmethylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2S/c15-13-10-3-1-2-4-11(10)14(16)12(13)7-9-5-6-17-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTCAOFAELGQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CSC=C3)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thienylmethylene)indane-1,3-dione

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